REACTION_CXSMILES
|
Cl.[C:2]([O:6][C:7](=[O:10])[CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3].[NH:11](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[CH2:12][C:13](O)=[O:14].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>ClCCl.C(OCC)(=O)C>[NH2:11][CH2:12][C:13]([NH:9][CH2:8][C:7]([O:6][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:10])=[O:14] |f:0.1,4.5|
|
Name
|
|
Quantity
|
484 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)OC(CN)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.861 mg
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
756 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at an ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with water (3×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified via radial chromatography on a 2 mm plate
|
Type
|
WASH
|
Details
|
eluting with 5% methanol/dichloromethane
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with 20% piperidine/dichloromethane (10 mL) for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified twice via radial chromatography on a 2 mm plate
|
Type
|
WASH
|
Details
|
eluting with a gradient of 5 to 10% methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
to provide (200 mg, 37%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
NCC(=O)NCC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |